

Strategic Synthesis of Methyl -Hydroxy- - Phenylpropionate

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Compound of Interest

Compound Name: *Methyl 3-hydroxy-3-phenylpropanoate*

CAS No.: 7497-61-2

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From Classical Reformatsky to Asymmetric Biocatalysis

Executive Summary & Molecular Profile

Methyl

-hydroxy-

-phenylpropionate (Methyl 3-hydroxy-3-phenylpropionate) is a "privileged scaffold" in medicinal chemistry. It serves as a critical chiral building block for the synthesis of blockbuster antidepressants, specifically Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluoxetine (Prozac) and Atomoxetine, as well as

-lactam antibiotics and taxol side-chains.

While the classical Reformatsky reaction provides a robust route to the racemate (useful for initial SAR studies or when resolution is planned), modern pharmaceutical standards demand

high enantiopurity. Consequently, Biocatalytic Ketone Reduction and Noyori Asymmetric Hydrogenation have superseded classical methods in process scale-up.

This guide details the two most distinct pathways: the robust chemical baseline (Reformatsky) and the high-precision biotechnological approach (Enzymatic Reduction).

Property	Data
IUPAC Name	Methyl 3-hydroxy-3-phenylpropanoate
CAS (Racemic)	5597-95-5
CAS (R-Isomer)	58692-70-9
CAS (S-Isomer)	36615-45-9
Molecular Weight	180.20 g/mol
Key Application	Precursor to Fluoxetine (via reduction to 1,3-amino alcohol)

Route A: The Classical Reformatsky Reaction

Objective: Robust synthesis of racemic methyl

-hydroxy-

-phenylpropionate.

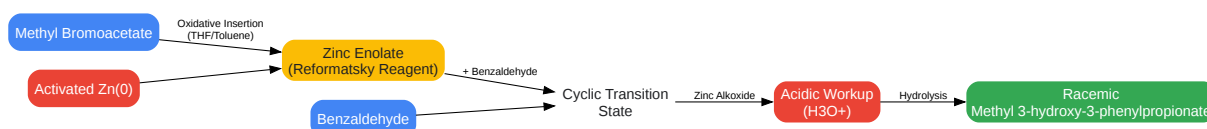
The Reformatsky reaction remains the gold standard for generating

-hydroxy esters without the self-condensation issues typical of base-catalyzed Aldol reactions. It utilizes an organozinc reagent, which is less basic than Lithium enolates or Grignard reagents, ensuring high chemoselectivity for the aldehyde.

2.1 Mechanistic Pathway

The reaction proceeds via the oxidative insertion of activated Zinc into the

-haloester, forming a Zinc enolate (Reformatsky reagent).^{[1][2]} This nucleophile attacks the benzaldehyde carbonyl.



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Figure 1: The Reformatsky reaction mechanism involves the formation of a Zinc enolate followed by nucleophilic addition.

2.2 Experimental Protocol

Scale: 50 mmol Safety: Reaction is exothermic. Zinc activation requires care.

- **Zinc Activation:** In a dry 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N₂ inlet, place Zinc dust (3.92 g, 60 mmol). Activate by washing with 10% HCl, then water, acetone, and ether, followed by drying in vacuo. Alternative: Add a crystal of Iodine or 1,2-dibromoethane to the reaction mixture.
- **Solvent Prep:** Add anhydrous THF (40 mL) and Trimethyl borate (50 mmol) (optional, improves yield by trapping the alkoxide).
- **Initiation:** Add Benzaldehyde (5.3 g, 50 mmol) and 20% of the Methyl Bromoacetate (7.65 g, 50 mmol total). Warm gently to 40-50°C until the reaction initiates (indicated by foaming/exotherm).
- **Addition:** Dropwise add the remaining Methyl Bromoacetate over 45 minutes, maintaining a gentle reflux.
- **Completion:** Reflux for an additional 1-2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- **Workup:** Cool to 0°C. Quench with cold 1M H₂SO₄ (50 mL). Separate layers. Extract aqueous layer with EtOAc (3 x 30 mL).

- Purification: Wash combined organics with sat. NaHCO₃ and Brine. Dry over MgSO₄. Concentrate in vacuo.[3] Purify via flash column chromatography (Silica, 10-20% EtOAc in Hexane).

Expected Yield: 65-75% Appearance: Colorless to pale yellow oil.

Route B: Asymmetric Biocatalytic Reduction

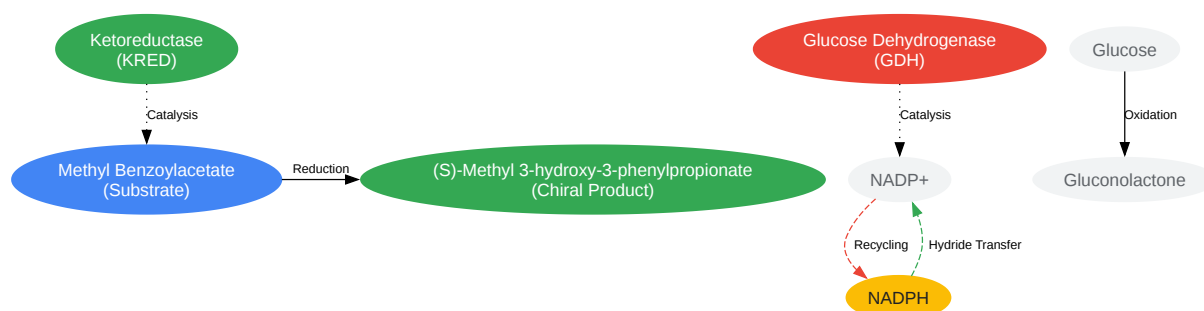
Objective: Synthesis of enantiopure (S)- or (R)-Methyl 3-hydroxy-3-phenylpropionate (>99% ee).

For pharmaceutical applications (e.g., Fluoxetine synthesis), chirality is non-negotiable. While Noyori hydrogenation is excellent, Biocatalytic Reduction using Ketoreductases (KREDs) offers operation at ambient temperature and pressure, avoiding the need for high-pressure hydrogenation autoclaves and expensive Ruthenium catalysts.

3.1 The Biocatalytic System

This route reduces Methyl Benzoylacetate (a

-keto ester) using a specific KRED and an NADPH recycling system (Glucose Dehydrogenase/Glucose).



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Figure 2: The coupled enzymatic cycle. KRED reduces the ketone while consuming NADPH; GDH regenerates NADPH by oxidizing Glucose.

3.2 Experimental Protocol

Scale: 10 mmol Enzyme Source: Commercial screening kits (e.g., Codexis, Daicel) are standard. For this protocol, we assume a commercially available KRED-P1 (generic placeholder for phenyl-ketone specific reductase).

- Buffer Prep: Prepare 50 mL of 0.1 M Potassium Phosphate buffer (pH 7.0) containing 1 mM Magnesium Sulfate.
- Cofactor Mix: Dissolve NADP⁺ (10 mg) and D-Glucose (2.0 g, excess) in the buffer.
- Enzyme Loading: Add KRED-P1 (50 mg) and GDH (10 mg) (or use a mix where GDH is co-expressed).
- Substrate Addition: Dissolve Methyl Benzoylacetate (1.78 g, 10 mmol) in DMSO (2 mL). Add this solution dropwise to the stirring enzyme mixture.
 - Note: DMSO helps solubility. Do not exceed 5-10% v/v to avoid enzyme denaturation.
- Reaction: Stir at 30°C for 24 hours. Maintain pH 7.0 by automatic titration with 1M NaOH (gluconic acid production lowers pH).
- Workup: Add Celite (1 g) and filter to remove protein. Extract filtrate with MTBE (3 x 20 mL).
- Purification: Dry organic layer over Na₂SO₄ and concentrate. The product is often pure enough (>98%) without chromatography.

Expected Yield: >90% Enantiomeric Excess (ee): >99% (S) or (R) depending on enzyme choice.

Comparative Analysis of Methods

Feature	Reformatsky Reaction	Biocatalytic Reduction	Noyori Hydrogenation
Precursor	Benzaldehyde + Haloester	Methyl Benzoylacetate	Methyl Benzoylacetate
Chirality	Racemic (0% ee)	High (>99% ee)	High (>95% ee)
Conditions	Reflux, Anhydrous	Ambient, Aqueous pH 7	High Pressure H ₂ , Autoclave
Catalyst Cost	Low (Zinc)	Medium (Enzyme)	High (Ru-BINAP)
Scalability	Excellent	Excellent (Volume dependent)	Excellent (Safety constraints)
Primary Use	Standards, Racemic Drugs	Late-stage Pharma Intermediates	Industrial Bulk Production

Quality Control & Analytics

Validation of the synthesis, particularly the stereochemistry, is critical.

- ¹H NMR (400 MHz, CDCl₃):
 - 7.2-7.4 (m, 5H, Ph), 5.13 (dd, 1H, CH-OH), 3.71 (s, 3H, OMe), 2.6-2.8 (m, 2H, CH₂).
 - Diagnostic: The benzylic proton (CH-OH) shift is distinct from the starting ketone.
- Chiral HPLC:
 - Column: Chiralcel OD-H or AD-H.
 - Mobile Phase: Hexane:Isopropanol (90:10).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV @ 254 nm.
 - Separation: Enantiomers typically separate with a resolution factor (

) > 2.0.

References

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